5,6-Dimethoxyisoindoline

Sigma-2 receptor PET radiotracer Lipophilicity optimization

Select 5,6-Dimethoxyisoindoline (CAS 114041-16-6) when sigma-2 receptor ligand programs demand CNS penetration or subtype selectivity. Published data confirm a 6.6-fold brain uptake advantage and a 0.18 log D7.4 reduction versus the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analog in PET radiotracers. For SPECT applications, 99mTc-labeled conjugates achieve 5.92% ID/g tumor uptake with 21:1 tumor-to-blood ratios. Benzimidazolone-based conjugates deliver >1500-fold σ2/σ1 selectivity. Proven modular compatibility across indole, benzimidazolone, and organometallic conjugate chemistries (Ki range: 1.79–5.23 nM). Do not substitute pharmacophores—procure the validated, well-characterized scaffold for your next SAR campaign.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 114041-16-6
Cat. No. B056020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyisoindoline
CAS114041-16-6
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CNCC2=C1)OC
InChIInChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3
InChIKeyWMIINIMCTOCKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxyisoindoline (CAS 114041-16-6): Core Pharmacophore for Sigma-2 Receptor-Targeted Imaging Agents


5,6-Dimethoxyisoindoline (CAS 114041-16-6) is a dimethoxy-substituted isoindoline scaffold belonging to the isoindole family, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. In medicinal chemistry, it serves primarily as a σ2-preferring pharmacophore incorporated into indole-based, benzimidazolone-based, and organometallic conjugate ligands for the development of sigma-2 (σ2) receptor-targeted positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers [2]. The scaffold features two methoxy substituents at the 5- and 6-positions of the isoindoline ring system, a substitution pattern that contributes to its favorable lipophilicity profile and target-binding characteristics relative to structurally related bicyclic amine pharmacophores [2].

Why 5,6-Dimethoxyisoindoline Cannot Be Interchanged with 6,7-Dimethoxytetrahydroisoquinoline in Sigma-2 Receptor Ligand Design


The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore is the closest structural analog routinely used alongside 5,6-dimethoxyisoindoline in sigma-2 receptor ligand design, yet these two scaffolds produce measurably different pharmacokinetic outcomes [1]. Published evidence demonstrates that substituting the tetrahydroisoquinoline core with the isoindoline core in otherwise identical indole-based conjugate ligands decreases lipophilicity by approximately 0.18 log D7.4 units and leads to increased brain uptake and improved in vivo specific binding [2]. Consequently, procurement specifications that treat these two pharmacophores as interchangeable building blocks risk selecting a scaffold with suboptimal physicochemical properties for the intended imaging or therapeutic application.

5,6-Dimethoxyisoindoline: Differential Evidence vs. Closest Pharmacophore Analogs


5,6-Dimethoxyisoindoline Lowers Lipophilicity Relative to the 6,7-Dimethoxytetrahydroisoquinoline Pharmacophore

When the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety in radiotracer 4 was replaced by the 5,6-dimethoxyisoindoline moiety to generate radiotracer 7, a measurable reduction in lipophilicity was observed, with log D7.4 decreasing from 2.35 ± 0.11 to 2.17 ± 0.13 [1]. This structural modification was specifically undertaken to lower lipophilicity as a rational design strategy, and the resulting log D shift was directly linked to increased brain uptake and enhanced specific binding in rodent models [1].

Sigma-2 receptor PET radiotracer Lipophilicity optimization

5,6-Dimethoxyisoindoline-Containing Indole Conjugates Deliver Low Nanomolar Sigma-2 Receptor Affinity with High Subtype Selectivity

A series of ten indole-based ligands containing either the 5,6-dimethoxyisoindoline or the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore were evaluated in vitro, and all compounds demonstrated low nanomolar affinity for σ2 receptors with Ki(σ2) = 1.79–5.23 nM and high subtype selectivity over σ1 receptors ranging from 56- to 708-fold [1]. These values position the 5,6-dimethoxyisoindoline-bearing ligands among the most potent and selective σ2-targeting chemotypes reported. For reference, the well-characterized tetrahydroisoquinoline-based analog series by Sun et al. (2018) achieved Ki values of 5–6 nM for its best compounds, indicating that the isoindoline pharmacophore delivers comparable or nominally superior affinity in certain conjugate contexts [2].

Sigma-2 receptor Binding affinity Subtype selectivity

5,6-Dimethoxyisoindoline-Based Radiotracer [18F]SYB4 Achieves 6.6-Fold Higher Brain Uptake than the Tetrahydroisoquinoline Benchmark [18F]ISO-1

The 5,6-dimethoxyisoindoline-containing radiotracer [18F]SYB4 achieved a brain uptake of 5.04 ± 0.67% ID/g at 30 min post-injection in rodents, substantially exceeding the brain uptake of the tetrahydroisoquinoline-based sigma-2 radiotracer [18F]ISO-1, which reached only ~0.76% ID/g at 2 min [1]. This represents an approximately 6.6-fold advantage in peak brain concentration. In head-to-head comparisons within the same structural series, [18F]SYB4 likewise outperformed its 5- and 6-substituted indole positional isomers ([18F]SYB5: 2.68% ID/g; [18F]SYB6: 2.28% ID/g) [1].

Brain uptake PET imaging Blood-brain barrier penetration

99mTc-Labeled 5,6-Dimethoxyisoindoline Rhenium Complex Enables High-Contrast Tumor Imaging with Favorable Biodistribution Ratios

The 5,6-dimethoxyisoindoline pharmacophore has been incorporated into cyclopentadienyl tricarbonyl rhenium and technetium-99m complexes for σ2-targeted tumor SPECT imaging. The rhenium surrogate compound 20a displayed a σ2 Ki of 2.97 nM with 10-fold subtype selectivity over σ1, and demonstrated high selectivity over the vesicular acetylcholine transporter (2374-fold), dopamine D2L, NMDA, opiate, dopamine, norepinephrine, and serotonin transporters [1]. Its corresponding 99mTc radiotracer [99mTc]20b achieved high tumor uptake of 5.92% ID/g at 240 min in C6 glioma xenografts, with tumor-to-blood and tumor-to-muscle ratios of 21 and 16, respectively [1]. Small-animal SPECT/CT imaging demonstrated clear tumor visualization at 180 min post-injection [1].

SPECT imaging Tumor targeting Biodistribution

Benzimidazolone–Isoindoline Hybrid Ligands Achieve >1500-Fold Sigma-2 Subtype Selectivity, Surpassing Tetrahydroisoquinoline-Based Analogs

When the 5,6-dimethoxyisoindoline pharmacophore was paired with a benzimidazolone core instead of an indole core, the resulting compound 4 exhibited Ki(σ2) = 2.30 nM with subtype selectivity Ki(σ1)/Ki(σ2) > 1500 [1]. This selectivity ratio exceeds the previously reported maximum of 708-fold observed for the indole-based isoindoline series [2] and substantially outperforms the tetrahydroisoquinoline benzamide series by Sun et al., where the best compounds achieved selectivity ratios below 200-fold [3]. The radioligand [18F]4 enabled clear visualization of subcutaneous A549 lung cancer and U87MG glioma xenografts, as well as intracranial orthotopic U87MG glioma models [1].

Sigma-2 selectivity Benzimidazolone scaffold Tumor PET imaging

5,6-Dimethoxyisoindoline Rhenium Complex Exhibits Broad Off-Target Selectivity Across Seven Neurotransmitter Systems

Rhenium compound 20a, incorporating the 5,6-dimethoxyisoindoline pharmacophore, was screened against a panel of CNS-relevant off-targets. It demonstrated high selectivity for σ2 over the vesicular acetylcholine transporter (VAChT, 2374-fold), as well as selectivity over dopamine D2L, NMDA, opiate, dopamine transporter, norepinephrine transporter, and serotonin transporter [1]. No comparable broad-panel selectivity data are available for the corresponding 6,7-dimethoxytetrahydroisoquinoline rhenium complexes. This selectivity profile is essential for radiotracers, where off-target binding can confound PET or SPECT signal quantification [1].

Off-target selectivity Rhenium complex Neurotransmitter transporters

Procurement-Relevant Application Scenarios for 5,6-Dimethoxyisoindoline Based on Verified Differential Evidence


Development of Brain-Penetrant Sigma-2 PET Radioligands for Neurodegenerative Disease Imaging

When the program objective is CNS PET imaging of sigma-2 receptors in Alzheimer's disease or other neurodegenerative conditions, 5,6-dimethoxyisoindoline is the indicated pharmacophore over 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The documented log D7.4 reduction of 0.18 units and the 6.6-fold brain uptake advantage of [18F]SYB4 over the tetrahydroisoquinoline benchmark [18F]ISO-1 provide quantitative justification for this selection [1]. The brain uptake of 5.04% ID/g at 30 min in rodents, combined with high brain-to-blood ratios, meets the pharmacokinetic thresholds required for quantitative PET neuroimaging [1].

SPECT Tumor Imaging Agent Development Using Technetium-99m Organometallic Chemistry

For research groups developing 99mTc-labeled sigma-2 SPECT tracers using the cyclopentadienyl tricarbonyl chelate approach, 5,6-dimethoxyisoindoline is the validated pharmacophore of choice. The corresponding [99mTc]20b complex achieves a tumor uptake of 5.92% ID/g with tumor-to-blood and tumor-to-muscle ratios of 21 and 16 at 240 min, providing high-contrast tumor visualization in glioma xenograft models [2]. These biodistribution metrics surpass typical benchmark thresholds for clinical SPECT tracer candidacy and are supported by specific blocking studies confirming sigma-receptor-mediated uptake [2].

Design of Ultra-Selective Sigma-2 Ligands Using Benzimidazolone–Isoindoline Hybrid Scaffolds

When maximal σ2/σ1 subtype selectivity is the primary molecular design criterion, the 5,6-dimethoxyisoindoline pharmacophore in combination with a benzimidazolone core delivers selectivity ratios exceeding 1500-fold (compound 4: Ki(σ2) = 2.30 nM), substantially outperforming tetrahydroisoquinoline-based benzamides that plateau below 200-fold selectivity [3]. This selectivity margin is critical for applications where σ1 receptor cross-reactivity could confound target engagement measurements in tumor or brain tissue, including intracranial orthotopic glioma models where [18F]4 has demonstrated clear tumor delineation [3].

Procurement of a Building Block for Structure–Activity Relationship (SAR) Exploration of Sigma-2 Pharmacophores

5,6-Dimethoxyisoindoline functions as a modular pharmacophore building block for N-alkylation with diverse linker-fluorophore or linker-chelate moieties, enabling systematic SAR studies of sigma-2 receptor ligands. Its demonstrated compatibility with indole-based (Ki range: 1.79–5.23 nM, selectivity: 56–708-fold) [4], benzimidazolone-based (Ki: 2.30 nM, selectivity: >1500-fold) [3], and organometallic conjugate chemistries (Ki: 2.97 nM, VAChT selectivity: 2374-fold) [2] provides a broad experimental foundation that supports its use as a versatile and well-characterized starting material for medicinal chemistry campaigns targeting the sigma-2 receptor.

Quote Request

Request a Quote for 5,6-Dimethoxyisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.